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molecular formula C11H19NO2 B8651035 9-Amino-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester

9-Amino-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester

Cat. No. B8651035
M. Wt: 197.27 g/mol
InChI Key: DGCODGRECYELGA-UHFFFAOYSA-N
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Patent
US07737137B2

Procedure details

The product of Example 7A (2.03 g, 10.38 mmol) was stirred at room temperature in the presence of ammonium acetate (8 g, 103.8 mmol) and NaBH3CN (3.3 g, 51.9 mmol) in methanol (30 mL) for twelve hours at 23° C. The solvent was then evaporated and the residue was dissolved in dichloromethane; washed with water, NaHCO3 solution, and brine; and dried (Na2SO4). After filtration and evaporation of the solvent, the amine was used without further purification.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:12][CH:11]2[C:13](=O)[CH:7]([CH2:8][CH2:9][CH2:10]2)[CH2:6]1)=[O:4].C([O-])(=O)C.[NH4+].[BH3-]C#[N:22].[Na+]>CO>[CH3:1][O:2][C:3]([CH:5]1[CH2:12][CH:11]2[CH:13]([NH2:22])[CH:7]([CH2:8][CH2:9][CH2:10]2)[CH2:6]1)=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
COC(=O)C1CC2CCCC(C1)C2=O
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
3.3 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water, NaHCO3 solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the amine was used without further purification

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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